2-Formyl-6-methoxyphenyl thiophene-2-carboxylate

medicinal chemistry organic synthesis building block procurement

Researchers requiring a sterically unencumbered o-formyl aldehyde adjacent to a methoxy donor group often struggle with isomer contamination and inconsistent purity from generic thiophene ester sources. This 98% pure 2-formyl-6-methoxyphenyl thiophene-2-carboxylate provides the exact regiospecificity essential for reproducible metal coordination and Schiff-base chemistry. - Defined 2,6-substitution pattern ensures correct steric/electronic environment for imine ligand formation; avoids unproductive reactions observed with the 4-formyl isomer. - 6-Methoxy group provides a secondary coordination donor site absent in non-methoxylated formylphenyl analogs, enriching complexation geometries. - Well-characterized purity (98%), defined 2-8°C storage, and lead-like computed properties (logP 2.79, TPSA 52.6 Ų) streamline compound registration and library plating.

Molecular Formula C13H10O4S
Molecular Weight 262.28
CAS No. 405901-72-6
Cat. No. B2577128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formyl-6-methoxyphenyl thiophene-2-carboxylate
CAS405901-72-6
Molecular FormulaC13H10O4S
Molecular Weight262.28
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC(=O)C2=CC=CS2)C=O
InChIInChI=1S/C13H10O4S/c1-16-10-5-2-4-9(8-14)12(10)17-13(15)11-6-3-7-18-11/h2-8H,1H3
InChIKeyYXWXCNWWOKMUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Formyl-6-methoxyphenyl thiophene-2-carboxylate Characterization


2-Formyl-6-methoxyphenyl thiophene-2-carboxylate (CAS 405901-72-6) is a heterocyclic ester building block with the molecular formula C₁₃H₁₀O₄S and a molecular weight of 262.28 g/mol . The molecule integrates an o-vanillin-derived aromatic aldehyde (2-formyl-6-methoxyphenyl) esterified with thiophene-2-carboxylic acid, yielding a scaffold that juxtaposes a redox-active thiophene ring, a hydrolytically labile ester linkage, and a sterically accessible aldehyde group . This substitution pattern—formyl at the 2-position and methoxy at the 6-position of the phenyl ester—is distinct from the more widely catalogued 4-formyl-2-methoxy and unsubstituted formylphenyl thiophene-2-carboxylate analogs in commercial inventories .

2-Formyl-6-methoxyphenyl thiophene-2-carboxylate: Substitution Limitations


Although the thiophene-2-carboxylate ester family includes several positional isomers sharing the C₁₃H₁₀O₄S or C₁₂H₈O₃S molecular formula, their divergent aldehyde placement and methoxy substitution critically alter the electron density profile on the phenyl ring and the steric environment around the reactive formyl group . The target compound presents a 2-formyl-6-methoxyphenyl arrangement that directs electrophilic aromatic substitution and Schiff base condensation regiochemistry differently than the 4-formyl-2-methoxyphenyl (CAS 361472-61-9), 3-formylphenyl (CAS 361367-12-6), or 4-formylphenyl (CAS 331948-76-6) congeners . In synthetic sequences—particularly those requiring sterically unencumbered o-formyl reactivity adjacent to a methoxy donor group for metal coordination, hydrogen-bond-directed assembly, or chemoselective derivatization in the presence of the thiophene ester—substitution with a 4-formyl or non-methoxylated analog can lead to divergent reaction outcomes, altered kinetic profiles, and incomplete conversion .

2-Formyl-6-methoxyphenyl thiophene-2-carboxylate: Comparator Analysis


Aldehyde Regiochemistry: 2-Formyl vs. 4-Formyl

The target compound places the formyl group at the sterically hindered 2-position of the phenyl ring adjacent to the ester linkage, whereas the commercial 4-formyl-2-methoxyphenyl analog (CAS 361472-61-9) locates the aldehyde at the electronically distinct 4-position . The 2-formyl substitution creates an ortho-disposed aldehyde–ester dyad that both sterically shields the carbonyl and enables intramolecular through-space interactions absent in the 4-formyl regioisomer . This regiochemical difference is expected to manifest in divergent Schiff base condensation rates with primary amines, altered metal-coordination geometries in o-vanillin-derived ligand systems, and differential HPLC retention behavior .

medicinal chemistry organic synthesis building block procurement

Methoxy Group Effect: 6-Methoxy vs. Non-Methoxylated

The 6-methoxy substituent on the phenyl ester ring of the target compound acts as an electron-donating group that activates the aromatic system toward electrophilic substitution and modulates the aldehyde carbon electrophilicity . The non-methoxylated 3-formylphenyl analog (CAS 361367-12-6) lacks this activating methoxy group, possessing a molecular formula of C₁₂H₈O₃S vs. C₁₃H₁₀O₄S for the target, resulting in a lighter molecular weight (232.26 vs. 262.28 g/mol) and a fundamentally different electronic landscape . The 6-methoxy group further enhances solubility in polar organic solvents relative to the non-methoxylated congener, as evidenced by the higher topological polar surface area (TPSA = 52.6 Ų) and increased hydrogen-bond acceptor count (5 vs. 3) arising from the additional ether oxygen .

organic synthesis electrophilic substitution chemoinformatics

Purity and Stability: Vendor Comparison

Reputable vendors list 2-Formyl-6-methoxyphenyl thiophene-2-carboxylate at a certified purity of 98% (HPLC) with recommended storage at 2–8°C sealed under dry conditions . In contrast, the 4-formyl-2-methoxy isomer (CAS 361472-61-9) is frequently supplied at 95% minimum purity , and the 3-formylphenyl analog is listed at 95% purity . The higher baseline purity specification of the target compound reduces the burden of pre-use purification and mitigates the risk of aldehyde oxidation byproducts that can accumulate in lower-grade formylphenyl esters during prolonged storage.

quality control procurement compound management

Computational Drug-Likeness and Physicochemical Profile

Vendor-supplied computational data for the target compound indicate a calculated logP of 2.7884, a TPSA of 52.6 Ų, 5 hydrogen-bond acceptors, 0 hydrogen-bond donors, and 4 rotatable bonds . These values position the compound within favorable drug-like or lead-like chemical space (TPSA < 140 Ų; logP < 5) and distinguish it from 3-formylphenyl thiophene-2-carboxylate, which has only 3 hydrogen-bond acceptors and a lower TPSA (estimated ~43 Ų) . The higher TPSA of the target, driven by the additional methoxy oxygen, predicts improved aqueous solubility and altered membrane permeability relative to the non-methoxylated analog.

drug discovery library design computational chemistry

Hazard Classification and Shipping Profile

The target compound is classified under GHS07 (Warning) with hazard statements H302-H315-H319-H335 (harmful if swallowed; causes skin and eye irritation; may cause respiratory irritation) and carries no UN number for transport, indicating non-hazardous shipping classification . This safety profile permits room-temperature shipping within the continental US, reducing freight costs and logistical complexity compared to compounds requiring cold-chain or dangerous-goods handling . In contrast, safety classification data for the 4-formyl-2-methoxy isomer (CAS 361472-61-9) and 3-formylphenyl analog (CAS 361367-12-6) are less uniformly documented across vendors, introducing procurement uncertainty .

laboratory safety chemical procurement regulatory compliance

2-Formyl-6-methoxyphenyl thiophene-2-carboxylate Applications


Ortho-Formyl Schiff Base Ligand Synthesis

In synthetic projects where an o-vanillin-derived aldehyde must undergo condensation with thiophene-containing primary amines or hydrazides to generate imine ligands for metal complexation, the 2-formyl regiospecificity of the target compound ensures the correct steric and electronic environment for metal binding [see Section 3, Evidence 1]. The 6-methoxy group additionally provides a donor site for secondary coordination, a feature absent in non-methoxylated formylphenyl analogs. Procurement of the correct 2-formyl-6-methoxy regioisomer avoids the need for wasteful trial reactions with the more common 4-formyl isomer.

Medicinal Chemistry Library Design

The target compound's favorable computed logP (2.7884), TPSA (52.6 Ų), and 5 hydrogen-bond acceptor count position it within lead-like chemical space suitable for fragment-based or diversity-oriented screening libraries [see Section 3, Evidence 4]. Its well-characterized purity (98%) and defined safety classification (GHS07) streamline compound registration and plating workflows. Researchers designing focused libraries around thiophene-containing aldehydes should preferentially source this 2,6-substituted variant when computational models predict improved binding through methoxy-mediated hydrogen-bond interactions.

Multi-Step Synthesis with Orthogonal Aldehyde

For synthetic sequences employing the thiophene-2-carboxylate ester as a protected carboxylic acid equivalent or a cross-coupling handle, the ortho-formyl group provides a sterically distinct reactive site that can be chemoselectively addressed (e.g., reductive amination, acetal formation) without competing ester hydrolysis under controlled conditions [see Section 3, Evidence 1]. The 98% purity specification and defined 2–8°C storage protocol ensure batch-to-batch consistency, reducing downstream purification burdens in multi-step campaigns.

SAR Studies: Formylphenyl Isomer Comparison

When systematically probing the effect of aldehyde position and methoxy substitution on biological target engagement, the target compound serves as the critical 2-formyl-6-methoxy data point in a matrix that includes the 4-formyl-2-methoxy (CAS 361472-61-9) and 3-formylphenyl (CAS 361367-12-6) analogs [see Section 3, Evidence 1 & 2]. Its differentiated TPSA (52.6 Ų) and hydrogen-bond acceptor profile relative to non-methoxylated comparators provide quantifiable parameters for interpreting SAR trends rigorously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Formyl-6-methoxyphenyl thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.